molecular formula C6H5BrFNO B2564003 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one CAS No. 2089315-96-6

3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one

Cat. No. B2564003
CAS RN: 2089315-96-6
M. Wt: 206.014
InChI Key: LTCXKECJVVTOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been synthesized through various methods.

Scientific Research Applications

Halogen-rich Pyridines as Building Blocks in Medicinal Chemistry

The study by Wu et al. (2022) on halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, highlights the utility of these compounds in synthesizing pentasubstituted pyridines with functionalities valuable for further chemical manipulations in medicinal chemistry research. This underscores the potential of "3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one" as a building block for developing novel therapeutic agents due to its halogenation pattern, which is conducive to versatile chemical transformations (Wu, Porter, Frennesson, & Saulnier, 2022).

Chemoselective Amination for Functionalized Pyridines

The chemoselective amination of halogenated pyridines, as described by Stroup et al. (2007), demonstrates the strategic introduction of amine groups into specific positions on the pyridine ring. This process is essential for creating compounds with targeted biological activity. Given the structural similarities, "3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one" could be subjected to similar chemoselective transformations to generate derivatives with potential pharmacological applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Disubstituted Fluoropyridines and Pyridones

Sutherland and Gallagher (2003) outline a versatile synthesis method for 3,5-disubstituted 2-fluoropyridines and 2-pyridones from bromo-fluoropyridines. This indicates the broader applicability of halogenated pyridines in synthesizing complex structures that could serve as key intermediates or final compounds in drug development. "3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one," with its unique substitution pattern, could similarly facilitate the synthesis of novel fluorinated compounds with potential pharmaceutical relevance (Sutherland & Gallagher, 2003).

properties

IUPAC Name

3-bromo-5-fluoro-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCXKECJVVTOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one

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